molecular formula C22H24F3NO7 B586038 Norfluoxetine N-|A-D-Glucuronide CAS No. 96735-72-7

Norfluoxetine N-|A-D-Glucuronide

Número de catálogo B586038
Número CAS: 96735-72-7
Peso molecular: 471.429
Clave InChI: GXZQMXPRYAFVRG-OJRVOLPLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norfluoxetine N-|A-D-Glucuronide is a compound used in the research of depression and anxiety disorders . It is a metabolite of the antidepressant drug fluoxetine and plays a vital role in the pharmacokinetics and elimination of the parent compound . Norfluoxetine is a selective serotonin reuptake inhibitor (SSRI) that is metabolized to the active metabolite, norfluoxetine b-D-glucuronide .


Molecular Structure Analysis

Norfluoxetine N-|A-D-Glucuronide contains a total of 59 bonds; 35 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Fluoxetine and its circulating metabolite norfluoxetine present a complex multiple inhibitor system that causes reversible or time-dependent inhibition of CYP2D6, CYP3A4, and CYP2C19 . The metabolism of norfluoxetine b-D-glucuronide has been shown to be inhibited by estradiol .


Physical And Chemical Properties Analysis

Norfluoxetine N-|A-D-Glucuronide is a compound with a molecular weight of 471.4 g/mol . It contains a total of 57 atoms, including 24 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, 7 Oxygen atoms, and 3 Fluorine atoms .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

  • Norfluoxetine is a significant metabolite of the antidepressant fluoxetine. Studies demonstrate its stereoselective pharmacokinetics, showing differential plasma protein binding of fluoxetine isomers (Kim, Riggs, & Rurak, 2004).
  • Norfluoxetine, upon administration, significantly increases extracellular levels of serotonin in the frontal cortex, which correlates with higher plasma and brain concentration and prolonged retention time (Qu et al., 2009).

Electrophysiological Actions

  • Norfluoxetine modifies action potential configuration and suppresses ion currents in canine ventricular cardiomyocytes. It has a stronger suppression of cardiac ion channels compared to fluoxetine, suggesting its role in fluoxetine's cardiac side effects (Magyar et al., 2004).

Environmental Impact

  • Fluoxetine and norfluoxetine are known to disrupt the reproductive axis in fish, highlighting concerns over their endocrine-disrupting effects in aquatic environments (Mennigen et al., 2010).

Estrogen Receptor Interaction

  • Norfluoxetine shows the potential for estrogen receptor interaction in vitro, raising concerns about its (neuro)endocrine signaling effects in humans and wildlife (Lupu et al., 2015).

Pharmacokinetics in Special Populations

  • In pediatric populations, norfluoxetine's pharmacokinetics and clinical impact were assessed, revealing significant variability and highlighting the need for personalized approaches in this group (Blázquez et al., 2014).

Biodegradation and Environmental Fate

  • Labrys portucalensis strain F11 demonstrates enantioselective biodegradation of fluoxetine, providing insights into the environmental fate and degradation pathways of this compound and its metabolites (Moreira et al., 2014).

Anticonvulsant and Ion Channel Blocking Effects

  • Norfluoxetine shows similar potencies to fluoxetine in anticonvulsant actions and blocking neuronal Ca2+ channels, suggesting its contributory role in fluoxetine's overall pharmacological effects (Kecskeméti et al., 2005).

Oxidative and Apoptotic Effects

  • Fluoxetine and norfluoxetine exhibit oxidative and apoptotic potential in Daphnia Magna, an aquatic organism, raising concerns about environmental exposure to these compounds (Över et al., 2020).

Transplacental Transfer

  • Fluoxetine and norfluoxetine show transplacental transfer in pregnant women, with selective metabolism of fluoxetine enantiomers and low distribution to amniotic fluid (Carvalho et al., 2018).

Mecanismo De Acción

Target of Action

Norfluoxetine N-|A-D-Glucuronide is a metabolite of fluoxetine . Fluoxetine, also known as Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, bulimia, OCD, premenstrual dysphoric disorder, panic disorder, and bipolar I . The primary target of fluoxetine and its metabolites is the serotonin transporter, which is responsible for the reuptake of serotonin in the synaptic cleft .

Mode of Action

Fluoxetine and its metabolites, including Norfluoxetine N-|A-D-Glucuronide, inhibit the reuptake of serotonin by binding to the serotonin transporter . This increased serotonin availability can help to alleviate symptoms of disorders such as depression and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by Norfluoxetine N-|A-D-Glucuronide is the serotonergic pathway . By inhibiting the reuptake of serotonin, Norfluoxetine N-|A-D-Glucuronide increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as improved mood and reduced anxiety .

Pharmacokinetics

Fluoxetine is well absorbed and undergoes extensive metabolism in the liver, primarily via CYP2D6, to produce metabolites including Norfluoxetine . The elimination half-life of fluoxetine increases from 1 to 3 days, after a single dose, to 4 to 6 days, after long-term use . Similarly, the half-life of Norfluoxetine is longer (16 days) after long-term use . These pharmacokinetic properties can impact the bioavailability and therapeutic effects of Norfluoxetine N-|A-D-Glucuronide.

Result of Action

The result of Norfluoxetine N-|A-D-Glucuronide’s action is an increase in serotonergic neurotransmission . This can lead to a variety of effects at the molecular and cellular level, including changes in gene expression, neuronal growth, and synaptic plasticity . Clinically, these changes can manifest as improvements in mood and reductions in anxiety .

Action Environment

The action of Norfluoxetine N-|A-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, individual factors such as genetics can influence how a person metabolizes fluoxetine and its metabolites, potentially impacting the compound’s efficacy .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)/t15?,16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZQMXPRYAFVRG-OJRVOLPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CCN[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858217
Record name N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norfluoxetine N-|A-D-Glucuronide

CAS RN

96735-72-7
Record name 1-Deoxy-1-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96735-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norfluoxetine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 2
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 3
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 4
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 5
Norfluoxetine N-|A-D-Glucuronide
Reactant of Route 6
Norfluoxetine N-|A-D-Glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.